molecular formula C5H8ClN3O B2439654 3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 2173996-96-6

3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B2439654
CAS No.: 2173996-96-6
M. Wt: 161.59
InChI Key: XKQUNKPBKOFTQG-UHFFFAOYSA-N
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Description

3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that combines the structural features of azetidine and oxadiazole. Azetidine is a four-membered nitrogen-containing ring, while oxadiazole is a five-membered ring containing oxygen and nitrogen atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of azetidine derivatives with oxadiazole precursors in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes or continuous flow systems. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the azetidine ring, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride is unique due to its combination of azetidine and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

3-(azetidin-2-yl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c1-2-6-4(1)5-7-3-9-8-5;/h3-4,6H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQUNKPBKOFTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=NOC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173996-96-6
Record name 3-(azetidin-2-yl)-1,2,4-oxadiazole hydrochloride
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